molecular formula C25H20N4O4 B10981146 4-({3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]propanoyl}amino)benzamide

4-({3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]propanoyl}amino)benzamide

Cat. No.: B10981146
M. Wt: 440.4 g/mol
InChI Key: MSVZFXOHLAJRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({3-[5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl]propanoyl}amino)benzamide: is a complex organic compound with the following IUPAC name: 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid . It belongs to the class of isoindoloquinazolinones and exhibits interesting biological properties.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves a three-component reaction. Specifically, 2-amino-N-®-benzamide derivatives react with 2-formylbenzoic acid. An efficient method employs sulfonic acid-functionalized nanoporous silica as a catalyst in ethanol under reflux .

Industrial Production: While research synthesis methods exist, industrial-scale production details are proprietary. the efficient synthetic route can be adapted for larger-scale manufacturing.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions can occur at various positions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).

    Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products: The specific products formed depend on reaction conditions and substituents. Detailed studies are needed to identify major reaction products.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Investigating derivatives for drug development.

    Organic Synthesis: Building blocks for complex molecules.

Biology and Medicine:

    Biological Activity: Studying its effects on cellular processes.

    Drug Discovery: Screening for potential therapeutic agents.

Industry:

    Materials Science:

    Pharmaceuticals: Precursor for drug synthesis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

. Further exploration is needed to highlight its uniqueness.

Properties

Molecular Formula

C25H20N4O4

Molecular Weight

440.4 g/mol

IUPAC Name

4-[3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoylamino]benzamide

InChI

InChI=1S/C25H20N4O4/c26-22(31)15-9-11-16(12-10-15)27-21(30)13-14-28-23-17-5-1-2-6-18(17)25(33)29(23)20-8-4-3-7-19(20)24(28)32/h1-12,23H,13-14H2,(H2,26,31)(H,27,30)

InChI Key

MSVZFXOHLAJRPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NC5=CC=C(C=C5)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.